molecular formula C12H11NOS B14376265 4-(Phenylmethanesulfinyl)pyridine CAS No. 89818-48-4

4-(Phenylmethanesulfinyl)pyridine

Katalognummer: B14376265
CAS-Nummer: 89818-48-4
Molekulargewicht: 217.29 g/mol
InChI-Schlüssel: QQCPDKFHCNPLIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Phenylmethanesulfinyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenylmethanesulfinyl group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylmethanesulfinyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with phenylmethanesulfinyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Pyridine is treated with a base such as sodium hydroxide or potassium carbonate.
  • Phenylmethanesulfinyl chloride is then added to the reaction mixture.
  • The reaction is carried out at a controlled temperature, usually around 0-5°C, to prevent side reactions.
  • The product is isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Phenylmethanesulfinyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products:

    Oxidation: 4-(Phenylmethanesulfonyl)pyridine.

    Reduction: 4-(Phenylmethanesulfanyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-(Phenylmethanesulfinyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 4-(Phenylmethanesulfinyl)pyridine involves its interaction with specific molecular targets. The sulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.

    Pyrimidine: A six-membered ring with two nitrogen atoms.

    Phenylmethanesulfonylpyridine: An oxidized form of 4-(Phenylmethanesulfinyl)pyridine.

Uniqueness: this compound is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group can undergo various transformations, making the compound versatile for synthetic applications.

Eigenschaften

CAS-Nummer

89818-48-4

Molekularformel

C12H11NOS

Molekulargewicht

217.29 g/mol

IUPAC-Name

4-benzylsulfinylpyridine

InChI

InChI=1S/C12H11NOS/c14-15(12-6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2

InChI-Schlüssel

QQCPDKFHCNPLIB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CS(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.